molecular formula C19H18N2O6S B11430835 (2Z)-N-[4-(acetylsulfamoyl)phenyl]-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enamide

(2Z)-N-[4-(acetylsulfamoyl)phenyl]-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enamide

Cat. No.: B11430835
M. Wt: 402.4 g/mol
InChI Key: LQMSASSBCXWTGV-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes an acetamidosulfonyl group, a hydroxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Acetamidosulfonyl Group: This can be achieved by reacting a suitable amine with acetic anhydride and sulfonyl chloride under controlled conditions.

    Introduction of the Hydroxy Group: This step often involves the use of a hydroxylation reaction, where a precursor compound is treated with an oxidizing agent to introduce the hydroxy group.

    Formation of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a methyl group in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the intermediate compounds through a condensation reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetamidosulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The acetamidosulfonyl group is known to interact with active sites of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE involves its interaction with specific molecular targets. The acetamidosulfonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE
  • N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE

Uniqueness

(2Z)-N-[4-(ACETAMIDOSULFONYL)PHENYL]-2-HYDROXY-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE is unique due to its specific configuration and functional groups. The presence of the (2Z) configuration imparts distinct chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide

InChI

InChI=1S/C19H18N2O6S/c1-12-3-5-14(6-4-12)17(23)11-18(24)19(25)20-15-7-9-16(10-8-15)28(26,27)21-13(2)22/h3-11,23H,1-2H3,(H,20,25)(H,21,22)/b17-11-

InChI Key

LQMSASSBCXWTGV-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.